Posenacaftor Sodium Exhibits Synergistic Enhancement with Type I Correctors Unlike Elexacaftor
Posenacaftor sodium demonstrates greater correction effects when combined with Type I correctors ABBV-2222, FDL-169, VX-661, or VX-809, but shows no additivity with VX-445 (elexacaftor), indicating distinct combinatorial utility not available with elexacaftor [1]. This synergy profile supports posenacaftor sodium as a superior partner for dual- or triple-combination regimens incorporating Type I correctors [2].
| Evidence Dimension | Combination synergy with Type I correctors |
|---|---|
| Target Compound Data | Enhanced rescue of p.Phe508del-CFTR processing, PM trafficking, and channel function |
| Comparator Or Baseline | Elexacaftor (VX-445): No additivity when combined with posenacaftor sodium; shared binding site prevents synergistic enhancement |
| Quantified Difference | Qualitative difference: Synergistic vs. non-additive combination profiles |
| Conditions | Biochemical, fluorescence microscopy, and functional assays in cellular models expressing p.Phe508del-CFTR |
Why This Matters
Enables development of novel corrector combinations with greater capacity to rescue mutant CFTR folding and stability compared to elexacaftor-based combinations.
- [1] Ferreira FC, et al. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR. Eur J Pharmacol. 2024;967:176390. View Source
- [2] Ferreira FC, et al. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR. Eur J Pharmacol. 2024;967:176390. View Source
